

physical and chemical properties of Methyl 5-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-chloropyrazine-2-carboxylate
Cat. No.:	B3022643

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 5-chloropyrazine-2-carboxylate**

Introduction: Unveiling a Key Heterocyclic Building Block

Methyl 5-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound belonging to the pyrazine family. Its chemical structure, featuring a pyrazine ring substituted with both a chloro group and a methyl ester, makes it a highly versatile and valuable intermediate in organic synthesis. The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing chloro and carboxylate groups, imparts unique reactivity that is strategically exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and applications, with a focus on its significance for researchers and professionals in drug development and agrochemical science. It serves as a critical synthon, or building block, for introducing the pyrazine moiety into larger, biologically active compounds.^{[1][2]}

Physicochemical and Structural Properties

The physical characteristics of **Methyl 5-chloropyrazine-2-carboxylate** are fundamental to its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or orange crystalline solid.^{[3][4]} Proper storage in a cool, dry, and dark place under an inert atmosphere is recommended to maintain its stability.^{[1][5]}

Molecular Structure

The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The chlorine atom is located at position 5, and the methyl carboxylate group is at position 2.

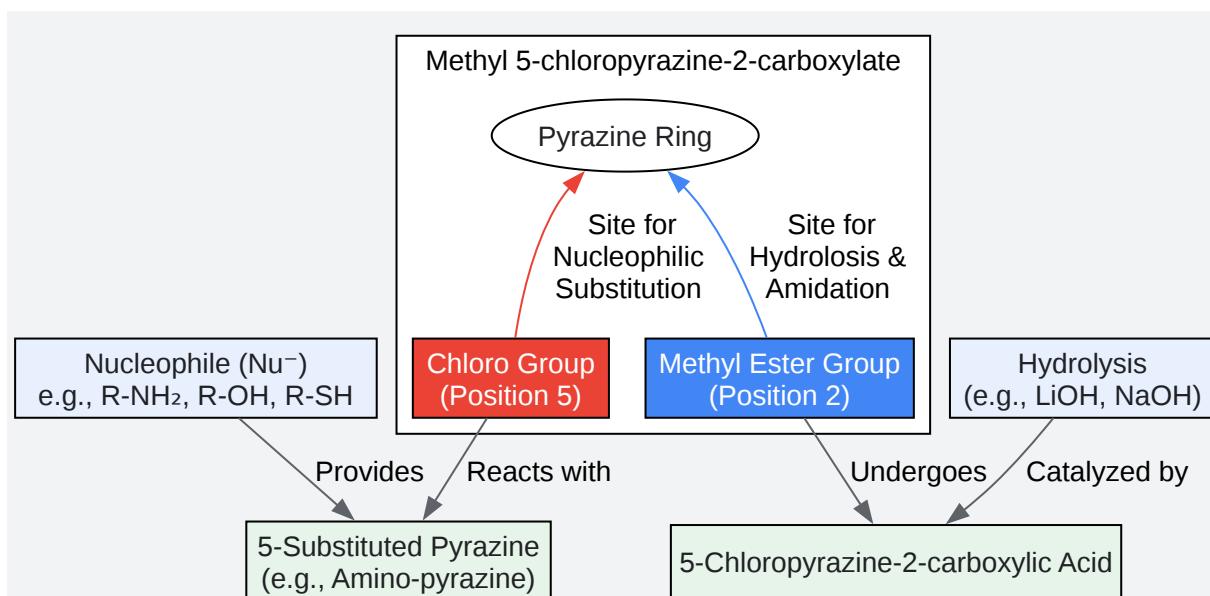
Caption: Molecular Structure of **Methyl 5-chloropyrazine-2-carboxylate**.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound.

Property	Value	Source(s)
CAS Number	33332-25-1	[1][3][4][6][7]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[3][6][8]
Molecular Weight	172.57 g/mol	[1][3][6][8]
Appearance	White to Light yellow/orange powder/crystal	[3][4]
Melting Point	89-90 °C	[1][4][5][6]
Boiling Point	242.8 ± 35.0 °C (Predicted)	[1][5][6]
Density	1.372 ± 0.06 g/cm ³ (Predicted)	[1][5][6]
pKa	-4.54 ± 0.10 (Predicted)	[1][5][6]
Purity	≥98.0% (HPLC)	[3][7]

Spectral Data


Structural confirmation is typically achieved through various spectroscopic methods.

- ¹H NMR: The proton NMR spectrum is simple and characteristic. In CDCl₃, it shows a singlet for the methyl protons (–OCH₃) at approximately δ 4.05 ppm and two distinct singlets (or doublets with small coupling) for the two aromatic protons on the pyrazine ring at approximately δ 8.71 and δ 9.10 ppm.[1][6]

- ^{13}C NMR, ^{15}N NMR, and Mass Spectrometry: Further structural data can be obtained from ^{13}C NMR, ^{15}N NMR, and GC-MS, which are available in public databases like PubChem and ChemicalBook for reference.[8][9]

Chemical Reactivity and Synthetic Utility

The reactivity of **Methyl 5-chloropyrazine-2-carboxylate** is dominated by two primary functional groups: the chloro substituent and the methyl ester.

[Click to download full resolution via product page](#)

Caption: Key Reactive Sites and Transformations.

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): The chlorine atom is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyrazine nitrogens and the ester group activates the C-Cl bond towards nucleophilic attack. This allows for the introduction of amines, alcohols, thiols, and other functionalities at this position, making it a cornerstone reaction for building molecular diversity.

- Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid, under basic conditions (e.g., using lithium hydroxide or sodium hydroxide).[2] This carboxylic acid is itself a valuable intermediate, often used in amide bond formation to link the pyrazine core to other molecular fragments.[2]

Experimental Protocols: Synthesis of Methyl 5-chloropyrazine-2-carboxylate

Several synthetic routes to **Methyl 5-chloropyrazine-2-carboxylate** have been established. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Chlorination of a Hydroxypyrazine Precursor

This common and effective method involves the conversion of a hydroxyl group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl_3) or phosphorus trichloride (PCl_3).[1][6] The hydroxyl precursor, methyl 5-hydroxypyrazine-2-carboxylate, is often synthesized from 5-hydroxypyrazine-2-carboxylic acid.

Caption: Workflow for Synthesis via Chlorination.

Step-by-Step Protocol:

- Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine methyl 5-hydroxypyrazine-2-carboxylate (1 equivalent) and phosphorus oxychloride (POCl_3 , ~10-15 equivalents).[1]
- Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the mixture. [6]
- Reaction: Heat the reaction mixture to reflux for 1.5 to 4 hours.[1][6] Monitor the reaction progress by a suitable method (e.g., TLC or LCMS).
- Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.

- Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or chloroform.[1][6]
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[6]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Recrystallize the resulting solid from a solvent like toluene to obtain the pure **Methyl 5-chloropyrazine-2-carboxylate**.[1]

Causality: POCl_3 is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the hydroxypyrazine, converting it into a good leaving group, which is subsequently displaced by a chloride ion to form the desired product. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with POCl_3 , which is more reactive.

Method 2: Esterification of 5-Chloropyrazine-2-carboxylic Acid

An alternative approach is to start with the corresponding carboxylic acid and perform an esterification reaction. While many esterification methods exist, using trimethylsilyldiazomethane (TMS-diazomethane) is a mild and highly efficient option for sensitive substrates.[1]

Step-by-Step Protocol:

- Dissolution: Dissolve 5-chloropyrazine-2-carboxylic acid (1 equivalent) in a mixture of diethyl ether and methanol.[1]
- Reaction: To this solution, add a 2 M solution of trimethylsilyldiazomethane in diethyl ether (2 equivalents) dropwise at room temperature.[1] Effervescence (nitrogen gas evolution) will be observed.
- Completion: Allow the reaction to proceed for approximately 30 minutes, or until bubbling ceases. Completion can be confirmed by LCMS.

- Isolation: Concentrate the reaction mixture under reduced pressure to yield **Methyl 5-chloropyrazine-2-carboxylate**. The product is often of high purity (>95%) and may be used directly in subsequent steps without further purification.[\[1\]](#)

Causality: TMS-diazomethane is a safe and effective methylating agent for carboxylic acids. The carboxylic acid protonates the diazomethane, which then decomposes to generate a highly reactive methyldiazonium species and a carboxylate anion. These rapidly combine, releasing nitrogen gas, to form the methyl ester under very mild conditions.

Applications in Drug Discovery and Agrochemicals

Methyl 5-chloropyrazine-2-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its utility lies in its ability to be elaborated into more complex structures.

- Pharmaceutical Intermediates: The pyrazine ring is a common scaffold in many pharmaceutically active agents. This compound provides a convenient entry point for synthesizing derivatives with potential applications as kinase inhibitors, antivirals, and other therapeutic agents.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[10\]](#) The chloro and ester groups serve as handles for diversification, allowing chemists to append different functional groups to explore structure-activity relationships (SAR).
- Pesticide Synthesis: Similar to its role in pharmaceuticals, it is also used in the development of new pesticides and herbicides.[\[1\]](#)
- Material Science: It can also be used in the synthesis of dyes, polymer stabilizers, and antioxidants.[\[1\]](#)

The introduction of a methyl group, in general, is a key strategy in drug design to modulate physicochemical properties, improve metabolic stability, and fine-tune pharmacodynamic and pharmacokinetic profiles.[\[11\]](#)

Safety, Handling, and Storage

As a laboratory chemical, **Methyl 5-chloropyrazine-2-carboxylate** must be handled with appropriate precautions.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[\[7\]](#)[\[8\]](#)

- H315: Causes skin irritation (Skin Irritation, Category 2).[\[8\]](#)[\[12\]](#)
- H319: Causes serious eye irritation (Eye Irritation, Category 2).[\[8\]](#)[\[12\]](#)
- H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[\[8\]](#)[\[12\]](#)

The GHS pictogram is an exclamation mark (GHS07), and the signal word is "Warning".[\[4\]](#)[\[7\]](#)

Recommended Safety Precautions

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[\[12\]](#)[\[13\]](#) Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling the powder.[\[12\]](#)[\[14\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[12\]](#) Wash hands thoroughly after handling.
- First Aid:
 - Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[\[12\]](#)
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[12\]](#)
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[12\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[1\]](#)[\[12\]](#)

References

- **Methyl 5-chloropyrazine-2-carboxylate** | C6H5CIN2O2 | CID 406081.
- Methyl-5-chloropyrazine-2-carboxyl
- **Methyl 5-chloropyrazine-2-carboxylate** CAS 33332-25-1. Home Sunshine Pharma. [Link]
- Supplier CAS No 33332-25-1. BuyersGuideChem. [Link]
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. [Link]
- MATERIAL SAFETY D
- **Methyl 5-Chloropyrazine-2-Carboxylate** CAS 33332-25-1 Drug Intermediates. Wuhan Biocar Pharmacy Co., Ltd.. [Link]
- [Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. jocpr.com [jocpr.com]
- 3. Methyl 5-Chloropyrazine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 4. Methyl 5-chloropyrazine-2-carboxylate CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 [chemicalbook.com]
- 7. 5-氯吡嗪-2-羧酸甲酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl 5-chloropyrazine-2-carboxylate | C6H5CIN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 5-chloropyrazine-2-carboxylate(33332-25-1) 1H NMR [m.chemicalbook.com]
- 10. Methyl 5-Chloropyrazine-2-Carboxylate CAS 33332-25-1 Drug Intermediates [homesunshinepharma.com]
- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assets.greenbook.net [assets.greenbook.net]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 5-chloropyrazine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022643#physical-and-chemical-properties-of-methyl-5-chloropyrazine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com